molecular formula C8H10INO2S B2457727 3-iodo-N,4-dimethylbenzene-1-sulfonamide CAS No. 882278-25-3

3-iodo-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2457727
CAS No.: 882278-25-3
M. Wt: 311.14
InChI Key: HNLVSPQZHRIBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol. It is characterized by the presence of an iodine atom, a sulfonamide group, and two methyl groups attached to a benzene ring. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Several methods have been used to synthesize 3-iodo-N,4-dimethylbenzene-1-sulfonamide. One of the most common methods involves the reaction of 3-iodoaniline with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 3-iodoaniline with p-toluenesulfonyl isocyanate in the presence of a base. The yield of the compound using these methods ranges from 40-60%.

Chemical Reactions Analysis

3-iodo-N,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.

Scientific Research Applications

3-iodo-N,4-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

3-iodo-N,4-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-iodo-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but with different substitution patterns on the benzene ring.

    3-iodo-N-methylbenzenesulfonamide: This compound lacks one of the methyl groups present in this compound.

    4-iodo-N-methylbenzenesulfonamide: This compound has the iodine atom and the sulfonamide group in different positions on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biological Activity

3-Iodo-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A sulfonamide group , which is known for its antibacterial properties.
  • An iodo substituent that may enhance biological activity through unique interactions.
  • A dimethylbenzene moiety , contributing to its lipophilicity and potential cellular permeability.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This action disrupts nucleic acid synthesis, leading to bacterial growth inhibition.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses.

Case Study: Inhibition of COX Enzymes
In a controlled study on animal models, administration of this compound resulted in a significant reduction in edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes such as dihydropteroate synthase and COX, the compound effectively disrupts metabolic pathways essential for pathogen survival and inflammatory processes.
  • Receptor Interaction : Preliminary studies suggest that the compound may interact with various receptors involved in inflammatory signaling pathways.

Research Findings

Recent studies have expanded on the biological profile of this compound:

  • Cell Line Studies : In vitro assays using human cell lines demonstrated that the compound reduces cell viability in cancerous cells while sparing normal cells, suggesting selective toxicity.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

Properties

IUPAC Name

3-iodo-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVSPQZHRIBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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